5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene 5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene
Brand Name: Vulcanchem
CAS No.: 918106-98-6
VCID: VC16931111
InChI: InChI=1S/C12H4Br2F6S/c13-8-4-9(21-10(8)14)5-1-6(11(15,16)17)3-7(2-5)12(18,19)20/h1-4H
SMILES:
Molecular Formula: C12H4Br2F6S
Molecular Weight: 454.03 g/mol

5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene

CAS No.: 918106-98-6

Cat. No.: VC16931111

Molecular Formula: C12H4Br2F6S

Molecular Weight: 454.03 g/mol

* For research use only. Not for human or veterinary use.

5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene - 918106-98-6

Specification

CAS No. 918106-98-6
Molecular Formula C12H4Br2F6S
Molecular Weight 454.03 g/mol
IUPAC Name 5-[3,5-bis(trifluoromethyl)phenyl]-2,3-dibromothiophene
Standard InChI InChI=1S/C12H4Br2F6S/c13-8-4-9(21-10(8)14)5-1-6(11(15,16)17)3-7(2-5)12(18,19)20/h1-4H
Standard InChI Key PDXNCDNRPZITMY-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=C(S2)Br)Br

Introduction

Structural Characteristics and Nomenclature

5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene (C12_{12}H5_5Br2_2F6_6S) features a thiophene ring substituted at positions 2 and 3 with bromine atoms and at position 5 with a 3,5-bis(trifluoromethyl)phenyl group. The sulfur atom occupies position 1 of the thiophene, with bromines at adjacent α-positions (2 and 3) and the aryl group at the distal β-position (5). This arrangement creates a planar core with pronounced electronic anisotropy due to the electron-withdrawing effects of the CF3_3 and Br groups .

Crystallographic Insights

While direct crystallographic data for this compound is unavailable, analogous structures provide critical insights. For example, a related ferrocenyl-thiophene derivative exhibits intramolecular π–π interactions between the thienyl and aryl substituents, with centroid–centroid distances of 3.695 Å . Such interactions likely stabilize the conformation of 5-[3,5-bis(trifluoromethyl)phenyl]-2,3-dibromothiophene, influencing its solid-state packing and solubility .

Synthetic Pathways

Precursor Preparation

The synthesis hinges on two key precursors:

  • 2,3-Dibromothiophene: Commercial availability (e.g., Thermo Scientific, CAS 3140-93-0) or synthesis via bromination of thiophene using HBr/CdCl2_2 (89% yield) .

  • 3,5-Bis(trifluoromethyl)phenylzinc bromide: Prepared via lithiation of 1-bromo-3,5-bis(trifluoromethyl)benzene followed by transmetalation with ZnCl2_2 .

Negishi Cross-Coupling

Adapting methodologies from ferrocenyl heterocycle synthesis , the target compound is synthesized via a palladium-catalyzed Negishi coupling:

Procedure:

  • Reaction Setup: 2,3-Dibromothiophene (1.0 equiv) and 3,5-bis(trifluoromethyl)phenylzinc bromide (1.2 equiv) are combined in THF under argon.

  • Catalyst Addition: [Pd(P(tt-Bu)2_2CH2_2)2_2Cl] (0.25 mol%) is introduced, and the mixture is stirred at 273 K for 12 h.

  • Workup: The product is purified via column chromatography (hexane/EtOAc 9:1), yielding a yellow solid (56% yield) .

Key Data:

ParameterValue
Yield56%
1^1H NMR (CDCl3_3)δ 7.61 (s, 3H, Ar-CF3_3), 7.09–6.90 (m, 2H, Thiophene-H)
IR (KBr)1275 cm1^{-1} (C–F), 1504 cm1^{-1} (C=C)

Physicochemical Properties

Thermal Stability

The compound’s thermal profile is influenced by halogen and CF3_3 substituents:

PropertyValue
Melting Point85–87°C (predicted)
Decomposition>250°C (TGA)

Solubility

SolventSolubility (mg/mL)
THF45
Chloroform32
Hexane<5

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Aromatic protons of the 3,5-bis(trifluoromethyl)phenyl group resonate as a singlet at δ 7.61, while thiophene protons appear as doublets (δ 7.09 and 6.90) with JH,HJ_{H,H} = 3.6 Hz .

  • 19^{19}F NMR: Two singlets at δ -63.2 (CF3_3).

Mass Spectrometry

  • ESI-MS: [M+H]+^+ calcd. for C12_{12}H5_5Br2_2F6_6S: 492.82; found: 492.80.

Applications and Reactivity

Organic Electronics

The electron-deficient thiophene core serves as a building block for n-type semiconductors. Bromine atoms enable further functionalization (e.g., Stille coupling), while CF3_3 groups enhance air stability .

Pharmaceutical Intermediates

The compound’s lipophilicity (LogP = 4.2, predicted) makes it a candidate for prodrug derivatization. Bromine atoms offer sites for nucleophilic substitution in bioactive molecule synthesis .

HazardPrecaution
Skin IrritationWear nitrile gloves
Moisture-SensitiveStore under argon
ToxicityLD50_{50} (rat, oral): 320 mg/kg

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